KISS1-305

Endocrinology HPG Axis Suppression Prostate Cancer Research

Researchers studying HPG axis desensitization require a KISS1R agonist that provides rapid and sustained testosterone suppression. KISS1-305 is the solution. - Achieves castrate-level testosterone within 3 days in male rats, faster than leuprolide. - Unique biphasic profile: initial LH/testosterone surge followed by profound suppression via GnRH neuronal attenuation. - Protease-resistant backbone with D-amino acids and azaGly, validated EC50 of 2.6 nM (human KISS1R, calcium mobilization assay).

Molecular Formula C56H76N16O12
Molecular Weight 1165.3 g/mol
Cat. No. B12432755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKISS1-305
Molecular FormulaC56H76N16O12
Molecular Weight1165.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C56H76N16O12/c1-32(2)25-41(50(79)64-39(15-10-22-63-55(60)61-3)49(78)65-40(47(59)76)27-33-11-6-4-7-12-33)70-56(84)72-71-54(83)43(28-34-13-8-5-9-14-34)67-53(82)45(31-73)69-52(81)44(30-46(58)75)68-51(80)42(29-36-20-23-62-24-21-36)66-48(77)38(57)26-35-16-18-37(74)19-17-35/h4-9,11-14,16-21,23-24,32,38-45,73-74H,10,15,22,25-31,57H2,1-3H3,(H2,58,75)(H2,59,76)(H,64,79)(H,65,78)(H,66,77)(H,67,82)(H,68,80)(H,69,81)(H,71,83)(H3,60,61,63)(H2,70,72,84)/t38-,39+,40+,41+,42-,43+,44+,45+/m1/s1
InChIKeyYSVWFFNZZGLLAI-XNTOLAJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KISS1-305: Prototype KISS1R Agonist


KISS1-305 (CAS: 872717-97-0) is a synthetic nonapeptide analog of the endogenous metastin/kisspeptin-54, functioning as a selective agonist of the KISS1-derived peptide receptor (KISS1R, also known as GPR54) [1]. As a prototype chemical probe, it was specifically engineered with unnatural amino acid modifications (including D-amino acids and an azaGly residue) to confer resistance to plasma protease degradation, thereby extending its in vivo half-life relative to the native peptide [2]. While its in vitro agonistic activity is described as suboptimal compared to some later-generation analogs, its unique pharmacological profile—characterized by an initial transient LH surge followed by profound and sustained testosterone depletion—makes it a critical tool for dissecting the mechanism of KISS1R-mediated suppression of the hypothalamic-pituitary-gonadal (HPG) axis [1].

Why KISS1-305 Cannot Be Substituted


Generic substitution within the kisspeptin analog class is precluded by stark differences in pharmacokinetic stability and downstream HPG axis modulation. Native kisspeptin-54 is rapidly degraded by plasma proteases, rendering it unsuitable for sustained in vivo studies [1]. Conversely, KISS1-305's modified backbone provides protease resistance but yields a distinct biphasic hormonal response: an initial surge followed by rapid desensitization and suppression to castrate levels within three days [2]. This phenomenon is not universal; for instance, the analog TAK-448 induces immediate suppression without the transient surge, directly impacting experimental outcomes [2]. Furthermore, KISS1-305's effect is both faster and more profound than the standard-of-care GnRH analog leuprolide in depleting testosterone and reducing genital organ weight [2]. Therefore, selecting KISS1-305 is not a matter of simply choosing a 'KISS1R agonist' but of selecting a specific molecular tool with a unique, well-characterized profile of initial activation followed by profound functional antagonism of the HPG axis, which is critical for studies focused on this desensitization mechanism.

KISS1-305 Comparative Evidence


Testosterone Suppression to Castrate Levels

KISS1-305 demonstrates a faster and more pronounced induction of chemical castration compared to the GnRH analog leuprolide. In a chronic subcutaneous infusion model in adult male rats, KISS1-305 (1-4 nmol/h) reduced plasma testosterone to castrate levels within just 3 days, an effect that was maintained for the entire 4-week dosing period. In direct contrast, the same study noted that this suppressive effect was 'faster and more pronounced' than that observed with leuprolide administered at 1 nmol/h [1]. This rapid onset of action is a critical differentiator for time-sensitive in vivo studies.

Endocrinology HPG Axis Suppression Prostate Cancer Research Reproductive Biology

Genital Organ Weight Reduction

Beyond hormonal measurements, KISS1-305 exerts a greater impact on reproductive tissue atrophy than the clinical comparator leuprolide. In the same chronic rat model, administration of KISS1-305 resulted in a reduction of genital organ weight that was 'more profound' than the reduction achieved with leuprolide dosing [1]. This tangible physiological endpoint confirms that the functional antagonism of the HPG axis by KISS1-305 translates into more significant end-organ effects, distinguishing its efficacy profile.

Reproductive Toxicology Endocrinology Drug Development

High-Affinity KISS1R Binding

KISS1-305 exhibits high-affinity binding to both human and rat KISS1 receptors. In radioligand binding assays, its Ki values are 0.11 nM for the human receptor and 0.14 nM for the rat receptor . For comparison, native kisspeptin-54 binds to the human KISS1R with a reported Ki of 1.45 nM and to the rat receptor with a Ki of 1.80 nM . This represents an approximate 13-fold and 12-fold higher binding affinity, respectively, for KISS1-305 over the native ligand. This enhanced affinity, coupled with its protease resistance, underpins its potent in vivo activity.

Receptor Pharmacology Binding Assays GPCR Research

Protease-Resistant Stability

A fundamental limitation of native kisspeptin-54 is its rapid degradation by plasma proteases, severely limiting its use for chronic in vivo studies. KISS1-305 was designed to overcome this barrier. It is documented to 'resist plasma protease degradation' [1], a property conferred by the incorporation of non-natural amino acids such as D-amino acids and an azaGly residue. This enhanced metabolic stability is the primary reason it can be used as a continuous infusion probe to chronically modulate the HPG axis, a feat not achievable with the native, labile peptide.

Peptide Chemistry Pharmacokinetics Chemical Probe Development

KISS1-305 Research Applications


Rapid Chemical Castration Model

KISS1-305 is the agent of choice for preclinical studies requiring a rapid and sustained induction of a castrate state. Unlike leuprolide, which takes longer to achieve maximal testosterone suppression, KISS1-305 depletes plasma testosterone to castrate levels within 3 days of continuous subcutaneous infusion in adult male rats [1]. This accelerated timeline is critical for studies investigating the early molecular events following androgen deprivation, such as in prostate cancer xenograft models or studies of HPG axis feedback mechanisms.

GnRH Pulse Generator Desensitization

The unique biphasic hormonal profile of KISS1-305—an initial surge in LH and testosterone followed by profound suppression—is ideal for mechanistic studies of KISS1R-mediated desensitization of the GnRH pulse generator. Chronic administration leads to a transient c-Fos response in GnRH neurons and a reduction of hypothalamic GnRH content to 10-20% of control levels [1]. This makes KISS1-305 a powerful tool to dissect the signaling pathways that lead to GnRH neuronal attenuation and the subsequent collapse of pulsatile gonadotropin secretion, a mechanism distinct from that of direct GnRH receptor agonists.

Benchmarking Novel KISS1R Modulators

As a well-characterized prototype peptide with extensive in vitro and in vivo pharmacological data, KISS1-305 serves as an essential reference standard for the discovery and development of next-generation KISS1R agonists and antagonists. Its published in vitro activities (e.g., EC50 for calcium mobilization of 2.6 nM in CHO cells expressing human KISS1R) [2] and in vivo effects on testosterone and gonadotropins provide a reliable benchmark against which the potency, efficacy, and safety of new chemical entities can be directly compared in both binding and functional assays.

Reproductive Biology Functional Studies

KISS1-305 has a proven functional effect on ovulation in rodent models, having been shown to increase the number of ovulated oocytes in horse chorionic gonadotropin-stimulated immature female rats when administered at 100 nmol/kg [2]. This specific application highlights its utility in reproductive research beyond the male HPG axis, including studies on ovarian function, follicular development, and the role of KISS1R signaling in female fertility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KISS1-305

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.